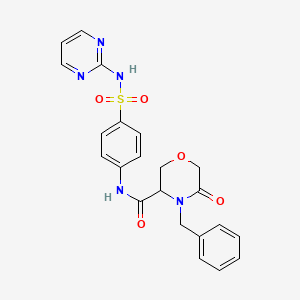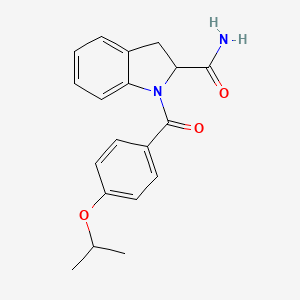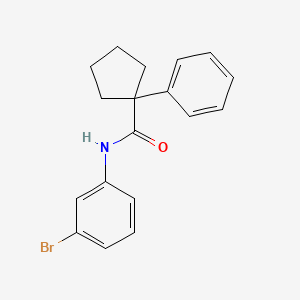
4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C24H20F2N2O3 and its molecular weight is 422.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Intermediates
Efficient Synthesis of Octahydrobenzoquinoline Derivatives : The compound serves as an intermediate in the synthesis of 3-substituted octahydrobenzoquinolines, crucial for pharmaceuticals. A practical methodology facilitates large-scale production, using cost-effective starting materials for high-yield processes, indicating its value in industrial pharmaceutical manufacturing (Bänziger et al., 2000).
Novel Chemical Structures
Fluorinated Quinoxaline Derivatives : Research into the synthesis of fluorinated quinoxaline derivatives highlights the compound's role in creating novel chemical structures with potential for enhanced biological activity. The development of such compounds underlines the ongoing exploration of fluorine chemistry in drug discovery and development (Kotovskaya et al., 1999).
Computational and Experimental Studies
Molecular Structure Analysis : A computational and experimental study on the molecular structure of benzoquinoline derivatives emphasizes the compound's use in understanding chemical behavior and structure-activity relationships. This research aids in predicting the properties of new compounds, essential for the design of drugs with optimal efficacy and safety profiles (Trilleras et al., 2017).
Antimicrobial Activity
Synthesis and Biological Evaluation : The compound's derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of such molecules in developing new antibacterial agents. This research is crucial for addressing the growing challenge of antibiotic resistance (Refaat et al., 2004).
properties
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O3/c1-15-23(29)27(14-16-7-5-8-17(13-16)31-2)20-11-3-4-12-21(20)28(15)24(30)22-18(25)9-6-10-19(22)26/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBFPZNWYUTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)
![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)
![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)



![6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2384652.png)